molecular formula C9H13N2Na2O15P3 B8192620 Uridine triphosphate 13C9,15N2 (sodium)

Uridine triphosphate 13C9,15N2 (sodium)

Cat. No.: B8192620
M. Wt: 539.03 g/mol
InChI Key: JFXKPFPIFSFLOU-WAZFBPMISA-L
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Description

Uridine triphosphate 13C9,15N2 (sodium) is a labeled form of uridine triphosphate, where carbon and nitrogen atoms are isotopically enriched with carbon-13 and nitrogen-15, respectively. This compound is primarily used in scientific research for nucleic acid synthesis and metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of uridine triphosphate 13C9,15N2 (sodium) involves the incorporation of isotopically labeled carbon and nitrogen atoms into the uridine triphosphate molecule. The process typically starts with the synthesis of labeled uridine, followed by phosphorylation to form uridine triphosphate. The reaction conditions often involve the use of phosphorylating agents such as phosphorus oxychloride or phosphoryl chloride in the presence of a base .

Industrial Production Methods

Industrial production of uridine triphosphate 13C9,15N2 (sodium) involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process includes rigorous purification steps such as chromatography to ensure the final product meets the required isotopic purity and chemical purity standards .

Chemical Reactions Analysis

Types of Reactions

Uridine triphosphate 13C9,15N2 (sodium) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include phosphorylating agents, bases, and acids. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include uridine diphosphate, uridine monophosphate, and inorganic phosphate. These products are often used in further biochemical and metabolic studies .

Scientific Research Applications

Uridine triphosphate 13C9,15N2 (sodium) has a wide range of applications in scientific research:

Mechanism of Action

Uridine triphosphate 13C9,15N2 (sodium) exerts its effects by participating in nucleic acid synthesis and metabolic pathways. It acts as a substrate for RNA polymerase during RNA synthesis and is involved in the regulation of glycogen metabolism. The labeled isotopes allow for tracking and studying these processes in detail .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of uridine triphosphate 13C9,15N2 (sodium) lies in its isotopic labeling, which allows for detailed metabolic and biochemical studies. This labeling provides a powerful tool for researchers to trace and understand complex biological processes .

Properties

IUPAC Name

disodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-1-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N2O15P3.2Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1;;
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFXKPFPIFSFLOU-WAZFBPMISA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)([O-])[O-])O)O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][15N]([13C](=O)[15NH][13C]1=O)[13C@H]2[13C@@H]([13C@@H]([13C@H](O2)[13CH2]OP(=O)(O)OP(=O)(O)OP(=O)([O-])[O-])O)O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N2Na2O15P3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.03 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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